molecular formula C19H23N3O3S2 B10919176 1-(4-{[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10919176
M. Wt: 405.5 g/mol
InChI Key: RJTNUBHJUYTNIQ-UHFFFAOYSA-N
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Description

1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is unique due to its combination of a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C19H23N3O3S2/c23-19-4-1-9-22(19)16-5-7-18(8-6-16)27(24,25)21-12-10-20(11-13-21)15-17-3-2-14-26-17/h2-3,5-8,14H,1,4,9-13,15H2

InChI Key

RJTNUBHJUYTNIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CS4

Origin of Product

United States

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